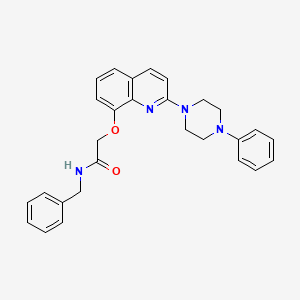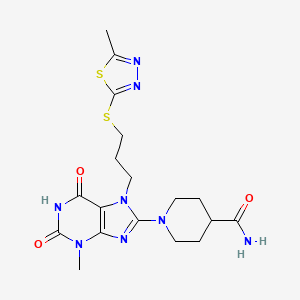
1-(3-methyl-7-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole amide derivatives containing piperazine, as described in the first paper, involves the use of aminothiourea and carbon disulfide as starting materials. The process includes the formation of thiadiazole rings and subsequent attachment of piperazine moieties to the thiadiazole core. The structures of the synthesized compounds were confirmed using various spectroscopic methods such as 1H NMR, 13C NMR, IR, ESI-MS, and elemental analysis .
In the second paper, the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives is outlined. The process involves the reaction of thiosemicarbazide with hydrazonoyl chlorides to afford 1,3-thiazole derivatives. Further cyclization and treatment with various reagents lead to the formation of the respective thiadiazole and triazole derivatives. The synthesis route is notable for its potential to yield compounds with anti-arrhythmic activity .
The third paper presents an asymmetric synthesis method for a piperidine derivative, which is an intermediate for nociceptin antagonists. The synthesis involves diastereoselective reduction and isomerization steps, yielding the desired compound with high enantiomeric excess. This method is highlighted for its efficiency and scalability .
Molecular Structure Analysis
The molecular structures of the synthesized compounds in the first paper were characterized using spectroscopic techniques. The presence of the 1,3,4-thiadiazole ring and its substitution patterns were confirmed, which is crucial for the biological activity of these compounds .
In the second paper, the molecular structures of the synthesized derivatives were likely elucidated using similar spectroscopic methods, although the abstract does not specify this. The structural motifs of 1,3-thiazole and 1,3,4-thiadiazole are important for the pharmacological properties of these compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are characterized by the formation of heterocyclic rings, which are common structural features in many pharmacologically active molecules. The reactions include cyclization, bromination, and reactions with hydrazonoyl chlorides and isothiocyanates, which are key steps in building the complex structures of the synthesized compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are not detailed in the abstracts provided. However, the biological activities mentioned, such as the inhibitory effects on Xanthomonas campestris pv. oryzae and antiviral activity against tobacco mosaic virus, suggest that these compounds have significant potential as bioactive molecules. The anti-arrhythmic activity of some compounds in the second paper also indicates their potential therapeutic applications .
Applications De Recherche Scientifique
Glycine Transporter 1 Inhibitor
1-(3-methyl-7-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide has been identified as a structurally diverse back-up compound for a potent and orally available glycine transporter 1 (GlyT1) inhibitor (Yamamoto et al., 2016). This compound exhibits potent GlyT1 inhibitory activity, favorable pharmacokinetics, and increases the cerebrospinal fluid (CSF) concentration of glycine in rats.
Synthesis and Biological Activities
The compound is part of a family of 1,3,4-thiadiazole amide compounds, known for their biological activities. Novel 1,3,4-thiadiazole amide compounds containing piperazine, a key element in this chemical structure, have been synthesized and demonstrated inhibitory effects against Xanthomonas campestris pv. oryzae, indicating potential antibacterial applications (Xia, 2015).
Anti-Arrhythmic Activity
Compounds in the 1,3,4-thiadiazole family, which include elements of the compound , have been synthesized and shown to possess significant anti-arrhythmic activity. These findings suggest potential applications in the treatment of arrhythmias (Abdel‐Aziz et al., 2009).
Anti-Inflammatory and Analgesic Agents
Derivatives of 1,3,4-thiadiazole, similar to the compound , have been synthesized and evaluated as anti-inflammatory and analgesic agents. Compounds in this group have shown inhibitory activity against COX-2 and exhibited significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Nonionic Surfactants and Microbiological Activities
Novel scaffolds containing elements of the compound, such as Thiadiazolyl Piperidine and Thiadiazolyl Piperazine, have been synthesized from stearic acid. These compounds demonstrated antimicrobial activities against various strains of bacteria and fungi, suggesting their potential use in nonionic surfactants with microbiological applications (Abdelmajeid et al., 2017).
Anticancer Evaluation
Compounds with a thiadiazole scaffold and benzamide groups, related to the compound , have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. These findings indicate potential applications in cancer treatment (Tiwari et al., 2017).
Propriétés
IUPAC Name |
1-[3-methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-2,6-dioxopurin-8-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8O3S2/c1-10-22-23-18(31-10)30-9-3-6-26-12-14(24(2)17(29)21-15(12)28)20-16(26)25-7-4-11(5-8-25)13(19)27/h11H,3-9H2,1-2H3,(H2,19,27)(H,21,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKBNEHHIVLHLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCCN2C3=C(N=C2N4CCC(CC4)C(=O)N)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methyl-7-(3-((5-methyl-1,3,4-thiadiazol-2-yl)thio)propyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride](/img/structure/B2504445.png)
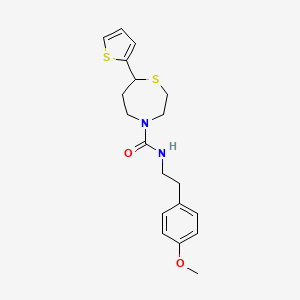

![2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}pyridine-4-carboxamide](/img/structure/B2504449.png)
![3-[4-amino-3-[(4-methylphenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2504450.png)
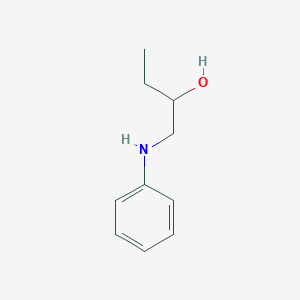
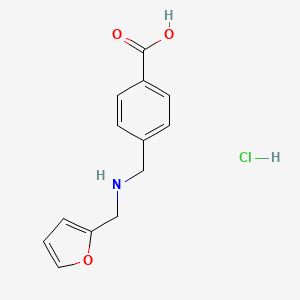
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2504453.png)
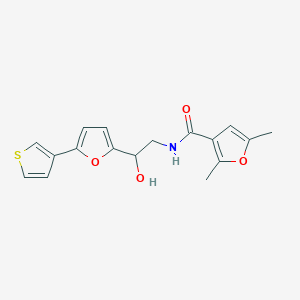
![3-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2504456.png)
![2-Chloro-N-[2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propyl]acetamide](/img/structure/B2504458.png)

![3-(4-chlorophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504464.png)
